molecular formula C16H14ClF3N4O B10997390 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide

Cat. No.: B10997390
M. Wt: 370.75 g/mol
InChI Key: ZCPWROFHMRTTCT-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the chloropyridazinyl group: This can be achieved through nucleophilic substitution reactions where a chloropyridazine derivative is introduced.

    Attachment of the trifluorophenyl group: This step might involve coupling reactions such as Suzuki or Heck coupling to attach the trifluorophenyl group to the piperidine ring.

    Formation of the carboxamide group: The final step typically involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide
  • 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-2-carboxamide

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the trifluorophenyl group, for example, can enhance its lipophilicity and metabolic stability compared to similar compounds.

Properties

Molecular Formula

C16H14ClF3N4O

Molecular Weight

370.75 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H14ClF3N4O/c17-13-3-4-14(23-22-13)24-5-1-2-9(8-24)16(25)21-10-6-11(18)15(20)12(19)7-10/h3-4,6-7,9H,1-2,5,8H2,(H,21,25)

InChI Key

ZCPWROFHMRTTCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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